N-(5-Bromopyridin-2-YL)-N-ethylacetamide
Description
N-(5-Bromopyridin-2-yl)-N-ethylacetamide (CAS 7169-97-3) is a brominated pyridine derivative featuring an ethylacetamide substituent. Its molecular formula is C₉H₁₀BrN₂O (molecular weight: 242.10 g/mol), distinct from the simpler N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3; C₇H₇BrN₂O, 215.05 g/mol) due to the additional ethyl group on the nitrogen . The compound is synthesized via acetylation of primary amines, a common protection strategy in medicinal chemistry . Its crystal structure reveals intermolecular hydrogen bonding between the acetamide NH and pyridine N atoms, stabilizing a planar conformation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like inert atmosphere storage .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHMKNVCCYOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Bromine’s larger atomic radius also increases steric hindrance, affecting binding interactions .
- Amino vs. Halogen Groups: N-(6-Aminopyridin-2-yl)acetamide (1075-62-3) exhibits higher solubility in polar solvents due to its amino group, contrasting with the bromo derivative’s lower polarity. The amino group also enables conjugation in synthetic pathways, unlike the inert bromine .
Crystallographic and Physical Properties
- The bromo-pyridine derivative forms robust hydrogen-bonded networks (N–H···N) in its crystal lattice, a feature absent in non-planar analogs like N-(5-Chloropyridin-2-yl)-2-phenylsulfanylacetamide, where bulky substituents disrupt packing .
- The triazine-based derivative (84712-79-8) lacks aromatic pyridine rings, leading to distinct electronic properties and reactivity, such as increased susceptibility to nucleophilic attack at the triazine core .
Preparation Methods
Synthesis of N-Ethyl-5-Bromopyridin-2-Amine
The foundational step in preparing N-(5-Bromopyridin-2-YL)-N-ethylacetamide involves the introduction of an ethylamino group at the 2-position of 5-bromopyridine. This is typically achieved via nucleophilic aromatic substitution (NAS) under strongly basic conditions.
Reagents and Conditions :
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Substrate : 5-Bromo-2-chloropyridine (1.0 equiv)
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Nucleophile : Ethylamine (2.5 equiv)
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Base : Sodium hydride (1.2 equiv) in tetrahydrofuran (THF)
The reaction proceeds via deprotonation of ethylamine by sodium hydride, generating a strong nucleophile that displaces the chlorine atom on the pyridine ring. This step achieves moderate yields (41–65%) due to competing side reactions, such as over-alkylation or decomposition of the base.
Acetylation of the Amine Intermediate
The secondary amine product, N-ethyl-5-bromopyridin-2-amine, is subsequently acetylated to form the final acetamide derivative.
Reagents and Conditions :
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Acetylating Agent : Acetic anhydride (1.5 equiv)
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Solvent : Dichloromethane (DCM)
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Catalyst : Triethylamine (1.0 equiv)
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Temperature : Room temperature, 4–6 hours.
This step typically achieves high yields (>85%) with minimal byproducts. The reaction is quenched with water, and the product is isolated via solvent evaporation followed by recrystallization from ethanol.
One-Pot Synthesis via Sequential Alkylation and Acetylation
Integrated Reaction Design
To improve efficiency, a one-pot method has been developed, combining alkylation and acetylation in a single reaction vessel. This approach reduces purification steps and enhances overall yield.
Reagents and Conditions :
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Substrate : 5-Bromo-2-fluoropyridine (1.0 equiv)
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Nucleophile : Ethylamine (3.0 equiv)
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Acetylating Agent : Acetic anhydride (2.0 equiv)
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Base : Potassium carbonate (2.5 equiv) in acetonitrile
The fluorine atom’s superior leaving-group ability compared to chlorine facilitates faster substitution, while the excess acetic anhydride ensures complete acetylation. Yields for this method range from 70–78%.
Catalytic Amination and Acetylation
Palladium-Catalyzed Coupling
Advanced methods employ transition-metal catalysis to couple ethylamine with 5-bromo-2-halopyridines. This approach is particularly useful for substrates with poor reactivity in traditional NAS.
Reagents and Conditions :
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Catalyst : Palladium(II) acetate (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cesium carbonate (2.0 equiv)
While this method achieves higher regioselectivity, the cost of palladium catalysts and stringent anhydrous conditions limit its industrial applicability. Yields range from 60–72%.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the three primary synthesis routes:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Two-Step NAS | 65–85 | Low cost, scalable | Moderate yields, multiple steps |
| One-Pot Synthesis | 70–78 | Reduced purification | High reagent stoichiometry |
| Palladium Catalysis | 60–72 | High selectivity | Expensive catalysts, complex setup |
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
Industrial protocols prioritize solvent recovery and reaction efficiency. For example, replacing THF with cyclopentyl methyl ether (CPME) in the alkylation step improves thermal stability and reduces side reactions at elevated temperatures. Similarly, lowering acetylation temperatures to 10–15°C minimizes ester byproducts.
Purification Techniques
Crystallization remains the dominant purification method. A 4:1 water/isopropanol mixture is optimal for isolating this compound with >99% purity. Chromatography is avoided due to high costs and low throughput.
Research Findings and Novel Developments
Green Chemistry Approaches
Recent studies explore solvent-free acetylation using microwave irradiation, reducing reaction times from hours to minutes. Initial trials report 82% yield under 150W microwave power.
Byproduct Mitigation
The primary byproduct, diacetylated amine, is suppressed by controlling acetic anhydride stoichiometry (<1.5 equiv) and adding molecular sieves to absorb excess acid.
Q & A
Q. What are the key synthetic routes for N-(5-Bromopyridin-2-YL)-N-ethylacetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 5-bromopyridin-2-amine with ethyl bromide under nucleophilic substitution conditions. Key steps include:
- Amide bond formation : Reacting 5-bromopyridin-2-amine with ethylacetamide derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .
Optimal conditions require strict temperature control and inert atmospheres to prevent bromine displacement or side reactions. Yield is highly dependent on solvent choice and stoichiometric ratios of reactants.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethylacetamide moiety and bromopyridine substitution patterns. Key signals include the acetamide carbonyl (~168–170 ppm in ¹³C NMR) and aromatic protons (~7.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 284.13 (C₉H₁₀BrN₂O), with fragmentation patterns confirming the bromine isotope signature .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the hydrogen-bonding network of this compound?
- Methodological Answer : Crystallographic studies reveal intermolecular N–H···O and C–H···Br hydrogen bonds stabilizing the lattice . Contradictions in bond lengths or angles may arise from:
- Disorder in crystal packing : Use SHELXL (anisotropic refinement) or WinGX to model disorder and apply restraints .
- Thermal motion artifacts : High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal displacement errors .
Software like ORTEP visualizes anisotropic displacement ellipsoids, aiding in distinguishing static disorder from dynamic motion .
Q. What methodological approaches are employed to study the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to targets like GABA receptors or kinase enzymes, leveraging the bromine atom’s hydrophobic interactions and the acetamide’s hydrogen-bonding capacity .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) using immobilized protein targets. The compound’s bromine enhances membrane permeability, requiring liposome-encapsulated delivery in SPR assays .
- Enzyme Inhibition Assays : IC₅₀ values are determined via fluorometric or colorimetric readouts (e.g., ATPase activity in kinase assays) .
Q. In cross-coupling reactions, how does the bromine atom at the 5-position of the pyridine ring influence reactivity, and what strategies mitigate unwanted side reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings for derivatization. Challenges include:
- Competing dehalogenation : Use Pd(PPh₃)₄ with arylboronic acids in degassed toluene/EtOH (3:1) at 80°C to minimize side reactions .
- Steric hindrance : Bulkier ligands (e.g., XPhos) improve regioselectivity at the 5-position .
Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction progress. Post-coupling purification via flash chromatography isolates derivatives with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
